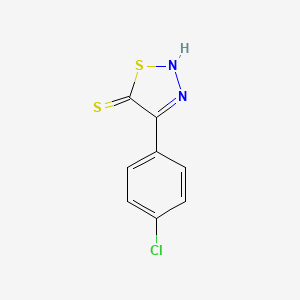![molecular formula C12H19NO4S B1272497 1-[3-(Acetylsulfanyl)propanoyl]-6-methyl-2-piperidinecarboxylic acid CAS No. 169551-84-2](/img/structure/B1272497.png)
1-[3-(Acetylsulfanyl)propanoyl]-6-methyl-2-piperidinecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(Acetylsulfanyl)propanoyl]-6-methyl-2-piperidinecarboxylic acid is a synthetic organic compound with the molecular formula C12H19NO4S It is characterized by the presence of an acetylsulfanyl group attached to a propanoyl chain, which is further connected to a piperidine ring substituted with a carboxylic acid group and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Acetylsulfanyl)propanoyl]-6-methyl-2-piperidinecarboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Acetylsulfanyl Group: The initial step involves the introduction of the acetylsulfanyl group onto a suitable precursor, such as a propanoyl derivative. This can be achieved through a nucleophilic substitution reaction using acetyl chloride and a thiol compound under basic conditions.
Attachment to the Piperidine Ring: The next step involves the coupling of the acetylsulfanyl-propanoyl intermediate with a piperidine derivative. This can be accomplished through an amide bond formation reaction using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Introduction of the Carboxylic Acid Group: The final step involves the introduction of the carboxylic acid group onto the piperidine ring. This can be achieved through a carboxylation reaction using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors for efficient mixing and reaction control, as well as purification techniques such as crystallization and chromatography to isolate the desired product.
化学反应分析
Types of Reactions
1-[3-(Acetylsulfanyl)propanoyl]-6-methyl-2-piperidinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The acetylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the propanoyl chain can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The acetylsulfanyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form corresponding derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, acetone, and basic conditions (e.g., sodium hydroxide).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Amine or thiol derivatives.
科学研究应用
1-[3-(Acetylsulfanyl)propanoyl]-6-methyl-2-piperidinecarboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-[3-(Acetylsulfanyl)propanoyl]-6-methyl-2-piperidinecarboxylic acid involves its interaction with specific molecular targets and pathways. The acetylsulfanyl group may interact with thiol-containing enzymes, leading to enzyme inhibition. Additionally, the piperidine ring and carboxylic acid group may interact with receptors or ion channels, modulating their activity and leading to various biological effects.
相似化合物的比较
1-[3-(Acetylsulfanyl)propanoyl]-6-methyl-2-piperidinecarboxylic acid can be compared with other similar compounds, such as:
1-[3-(Acetylthio)propanoyl]-6-methylpiperidine-2-carboxylic acid: Similar structure but with a different sulfur-containing group.
2-Piperidinecarboxylic acid, 1-[3-(acetylthio)-1-oxopropyl]-6-methyl-: Similar structure with variations in the propanoyl chain.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
属性
CAS 编号 |
169551-84-2 |
|---|---|
分子式 |
C12H19NO4S |
分子量 |
273.35 g/mol |
IUPAC 名称 |
(2S,6S)-1-(3-acetylsulfanylpropanoyl)-6-methylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C12H19NO4S/c1-8-4-3-5-10(12(16)17)13(8)11(15)6-7-18-9(2)14/h8,10H,3-7H2,1-2H3,(H,16,17)/t8-,10-/m0/s1 |
InChI 键 |
JHFOAISYWJRTIM-WPRPVWTQSA-N |
SMILES |
CC1CCCC(N1C(=O)CCSC(=O)C)C(=O)O |
手性 SMILES |
C[C@H]1CCC[C@H](N1C(=O)CCSC(=O)C)C(=O)O |
规范 SMILES |
CC1CCCC(N1C(=O)CCSC(=O)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}methanol](/img/structure/B1272416.png)








![2-{[(Benzyloxy)carbonyl]amino}-2-(4-chlorophenyl)acetic acid](/img/structure/B1272441.png)
![3-(2-Amino[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl acetate](/img/structure/B1272443.png)


methanone](/img/structure/B1272449.png)
